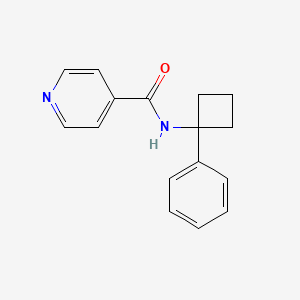
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, also known as TDPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
科学研究应用
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been used as a probe for studying the structure and function of proteins, particularly those involved in the regulation of ion channels. In pharmacology, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In materials science, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
作用机制
The mechanism of action of N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide is based on its ability to bind to specific sites on proteins, particularly those involved in the regulation of ion channels. This binding can induce conformational changes in the protein, leading to altered function or activity. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide can also act as an inhibitor of enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding or catalysis.
Biochemical and Physiological Effects
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to modulate the activity of voltage-gated potassium channels, leading to altered membrane potential and cellular excitability. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has been shown to inhibit the activity of various proteases and kinases, leading to altered cellular signaling and metabolism.
实验室实验的优点和局限性
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for certain proteins or enzymes. However, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide also has limitations, such as its potential toxicity and limited availability. In addition, N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide may not be suitable for all types of experiments, particularly those that require high throughput or in vivo studies.
未来方向
There are several future directions for research on N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, including the development of new synthesis methods, the identification of new protein targets, and the evaluation of its potential as a therapeutic agent. In addition, further studies are needed to elucidate the full range of biochemical and physiological effects of N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide, as well as its potential limitations and toxicity. Finally, the development of new applications for N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide in materials science and other fields may also be explored.
合成方法
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide can be synthesized using various methods, the most common of which is the reaction between 3,5-dimethylpyrazole and diphenylcarbodiimide. This method involves the use of a solvent, such as benzene or chloroform, and a catalyst, such as triethylamine or pyridine. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques, such as recrystallization or column chromatography.
属性
IUPAC Name |
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(19(23)21(3)16-10-6-4-7-11-16)15(2)22(20-14)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKGAIEDNDRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N,1-diphenylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)


![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)






